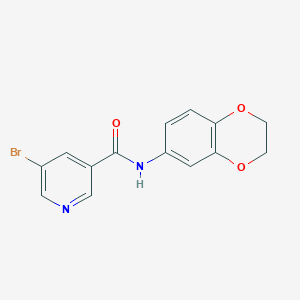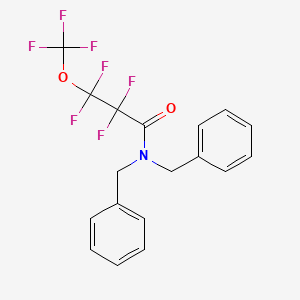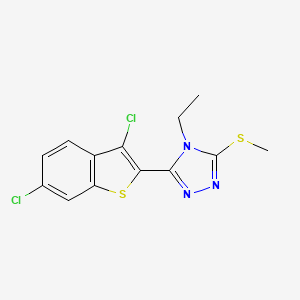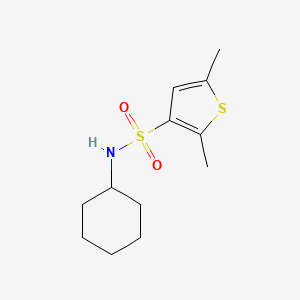![molecular formula C19H27N5O3 B5521064 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar oxadiazole compounds involves a multi-step process starting from aryl/aralkyl organic acids to form esters, hydrazides, and subsequently 1,3,4-oxadiazoles. The final target compounds are synthesized by reacting these oxadiazoles with a bromoacetamide derivative in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), indicating a complex synthetic pathway that allows for structural variations (Gul et al., 2017).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. This analytical approach confirms the molecular structure and the presence of the 1,3,4-oxadiazole ring, a key feature in these compounds, which is crucial for their potential biological activities (Gul et al., 2017).
Chemical Reactions and Properties
The oxadiazole compounds undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, demonstrating their reactive nature and potential for further chemical modifications. These reactions are pivotal in the biotransformation and metabolic processes of these compounds, indicating a versatile chemical behavior (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility and crystallinity, can significantly influence their pharmacokinetic profiles. For instance, the solubility and crystal structure analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which is essential for drug development processes.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the ability to undergo various biochemical interactions, are critical for the pharmacological efficacy of these compounds. Studies on oxadiazole derivatives reveal their potential as antimicrobial and hemolytic agents, showcasing their broad spectrum of chemical properties and interactions (Gul et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Activity Research on derivatives of 1,3,4-oxadiazole, a core structure related to the query compound, indicates potential antimicrobial applications. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial efficacy. The study found that some derivatives exhibited significant activity against selected microbial species, suggesting that modifications of the 1,3,4-oxadiazole core, similar to the query compound, could yield promising antimicrobial agents Gul et al., 2017.
Coordination Chemistry In the realm of coordination chemistry, compounds featuring similar structural motifs have been utilized to construct novel coordination complexes. Chkirate et al. (2019) explored pyrazole-acetamide derivatives to synthesize Co(II) and Cu(II) complexes, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating antioxidant activity. This indicates that compounds with similar structural elements, such as the query compound, may find applications in designing new coordination complexes with potential antioxidant properties Chkirate et al., 2019.
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-morpholin-4-yl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14(2)18-21-16(22-27-18)6-8-23(3)19(25)17(15-5-4-7-20-13-15)24-9-11-26-12-10-24/h4-5,7,13-14,17H,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNHMKKPSTJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCN(C)C(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)


![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)